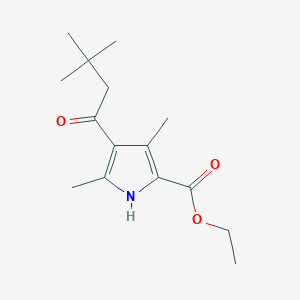![molecular formula C18H20ClNO3 B5557663 6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5557663.png)
6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to the benzoxazine family, a class known for its versatility and potential in creating materials with specific properties, including polymers with high thermal stability and mechanical strength. Benzoxazines are of interest due to their ring-opening polymerization, which offers a path to materials with unique chemical and physical properties.
Synthesis Analysis
Synthesis of benzoxazine derivatives often involves the reaction of phenols, formaldehyde, and primary amines. A novel synthesis approach for benzoxazine monomers and oligomers involves a 1,3,5-trialkyl(aryl)hexahydro-1,3,5-triazine intermediate, showcasing the complexity and diversity of methods available for creating these compounds (Brunovska, Liu, & Ishida, 1999).
Molecular Structure Analysis
The molecular structure of benzoxazine derivatives like the one typically features a fused ring system, contributing to their stability and unique properties. The study of these structures often reveals close contacts between atoms, influencing their reactivity and physical characteristics. For example, molecules of 2-chloro-4,6-dimethoxy-1,3,5-triazine, a related compound, show significant interactions that could be analogous to those in the target compound (Fridman, Kapon, & Kaftory, 2003).
Chemical Reactions and Properties
Benzoxazine compounds can undergo various chemical reactions, including polymerization and ring-opening, which are critical for their application in material science. The reactivity towards different reagents and conditions can significantly alter their properties and applications.
Physical Properties Analysis
The physical properties of benzoxazines, such as solubility and crystallinity, are crucial for their practical applications. These properties can be influenced by the molecular structure, substituents, and synthesis conditions. Studies on related compounds provide insights into how these factors can be optimized for specific applications (Soltanpour, Acree, & Jouyban, 2010).
Wissenschaftliche Forschungsanwendungen
Modulation of GABAergic Synaptic Transmission
Research has shown that benzoxazine derivatives, such as etifoxine, can modulate GABAergic synaptic transmission. These compounds potentiate GABA(A) receptor function through both direct allosteric effects and indirect mechanisms involving the activation of peripheral-type benzodiazepine receptors (PBRs), which control the synthesis of neurosteroids (Schlichter et al., 2000). This suggests potential research applications in neuropharmacology, especially in understanding and modulating synaptic transmission.
Chemical Synthesis and Hydrolysis Studies
Benzoxazine compounds have been synthesized and studied for their chemical properties, including hydrolysis. For instance, the hydrolysis of 6-chloro-2-oxo-3-ethoxycarbonylmethylene-3,4-dihydro-2H-1,4-benzoxazine and related compounds has been examined, providing insights into their chemical behavior and potential applications in synthetic chemistry (Iwanami et al., 1964).
Potential Intracellular Calcium Activity
Substituted 1,4-benzoxazines with specific amino side chains have shown moderate activity on intracellular calcium, suggesting a potential application in studying calcium signaling pathways. These compounds could serve as tools in pharmacological research, particularly in exploring the regulation of intracellular calcium (Bourlot et al., 1998).
Antimicrobial and Antitumor Applications
Newly synthesized benzoxazine derivatives have been evaluated for their antimicrobial and antitumor activities. Some compounds have shown promising results, suggesting their potential as lead compounds in the development of new antimicrobial and anticancer agents (Mohamed et al., 2008).
Antioxidant Activity Evaluation
The antioxidant activity of certain benzoxazine derivatives has been evaluated, indicating their potential as sources of biologically active compounds with antioxidant properties. This research can contribute to the development of new antioxidant agents, which are critical in combating oxidative stress-related diseases (Firpo et al., 2019).
Eigenschaften
IUPAC Name |
6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1,3-benzoxazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-21-17-5-3-13(9-18(17)22-2)7-8-20-11-14-10-15(19)4-6-16(14)23-12-20/h3-6,9-10H,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNOXNIEISAUIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CC3=C(C=CC(=C3)Cl)OC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2,4-difluorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5557583.png)

![N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5557610.png)

![4-({2-[(4-chlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5557620.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-3-phenylpropanohydrazide](/img/structure/B5557627.png)
![1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-(4-morpholinyl)-2-propanol](/img/structure/B5557630.png)


![N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5557649.png)
![5-[(2,3-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5557656.png)


